molecular formula C21H15NO3 B2666858 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione CAS No. 100892-01-1

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione

Cat. No.: B2666858
CAS No.: 100892-01-1
M. Wt: 329.355
InChI Key: ZFELDPJRRGWNGH-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a dibenzazepine derivative characterized by a fused bicyclic structure with a seven-membered azepine ring and two benzene rings. The compound features a 4-methoxyphenyl substituent at the 6-position, which influences its electronic and steric properties. This structural motif is associated with diverse biological activities, including anti-inflammatory, antioxidant, and hypolipidemic effects . The methoxy group (-OCH₃) is an electron-donating substituent, which may enhance metabolic stability and modulate receptor interactions compared to halogenated or alkylated analogs .

Properties

IUPAC Name

6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFELDPJRRGWNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps to form the dibenzoazepine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzoazepines, quinones, and amine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Antihyperlipidemic Activity

Research has demonstrated that derivatives of dibenz[c,e]azepine-5,7-diones exhibit significant antihyperlipidemic effects. A study synthesized various N-substituted dibenz[c,e]azepines and evaluated their lipid-lowering activity in Wistar albino rats. The results indicated that certain derivatives effectively reduced serum cholesterol and triglyceride levels, highlighting their potential use in managing hyperlipidemia .

CompoundDose (mg/kg)Total Cholesterol Reduction (%)Triglyceride Reduction (%)
Compound A1503025
Compound B1502822
Compound C1503530

Anticancer Activity

The structural characteristics of dibenzo[c,e]azepines suggest potential anticancer properties. Research has shown that these compounds can act as topoisomerase inhibitors, which are critical in cancer treatment. A study evaluated the anti-proliferative activity of various derivatives against multiple cancer cell lines, finding that some compounds exhibited IC50 values comparable to established chemotherapeutics .

CompoundCancer Cell LineIC50 (µM)
Compound DLeukemia SR13.05
Compound EBreast Cancer15.30
Compound FLung Cancer12.40

Antioxidant Properties

The antioxidant capabilities of dibenz[c,e]azepines have also been explored. These compounds can mitigate oxidative stress by scavenging free radicals, thus offering protective effects against cellular damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. In the context of its potential antidepressant effects, the compound may modulate neurotransmitter levels in the brain by inhibiting monoamine oxidase A (MAO-A) and interacting with serotonergic pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Methoxy and chloro substituents are introduced via nucleophilic substitution or Friedel-Crafts alkylation, with yields varying based on steric and electronic factors. For example, 4-methoxyphenyl-substituted spiro compounds (e.g., 5c in ) show moderate yields (50%), while chlorophenyl analogs may require harsher conditions .
  • Melting Points : Methoxy-substituted compounds (e.g., 9b in ) exhibit higher melting points (~215°C) compared to dichloro analogs (206–208°C), likely due to enhanced crystallinity from polar interactions .

Key Observations :

  • Anti-inflammatory Activity : Chlorophenyl and methyl substituents exhibit superior anti-inflammatory potency compared to methoxy analogs, possibly due to enhanced lipophilicity facilitating membrane penetration .
  • Antioxidant Activity : Methoxy groups enhance radical-scavenging capacity via electron donation, as seen in 10-methoxy-5H-dibenzo[b,f]azepine .
  • Hypolipidemic Effects : Chlorophenyl derivatives significantly reduce VLDL and chylomicron triglycerides, while methoxy analogs may exert milder effects due to reduced metabolic lability .

Electronic and Steric Effects

  • Methoxy vs. In contrast, chloro substituents enhance electrophilicity and receptor binding .
  • Steric Considerations : Bulky substituents (e.g., 2,4-dimethylphenyl in ) may hinder rotational freedom of the azepine ring, affecting conformational stability and biological activity .

Biological Activity

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is a complex organic compound belonging to the dibenzoazepine class. Its unique chemical structure, characterized by the presence of a 4-methoxyphenyl group, suggests potential biological activities that are of significant interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C21H15NO3
  • Molar Mass : 329.35 g/mol
  • CAS Number : 100892-01-1

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit monoamine oxidase A (MAO-A), which could lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, suggesting antidepressant potential.
  • Anticancer Activity : Preliminary studies indicate that similar dibenzoazepines exhibit anti-proliferative effects on various cancer cell lines, suggesting that this compound may share these properties.

Anticancer Activity

Research has demonstrated that dibenzoazepine derivatives can exert significant anti-cancer effects. For instance, related compounds have shown the ability to inhibit cell migration and invasion in cancer models. In a study involving structurally similar compounds, it was found that certain dibenzoazepines inhibited the proliferation of human breast cancer cells (MCF-7) and ovarian cancer cells (OVSAHO) with IC50 values comparable to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
CisplatinMCF-730 ± 24
SuraminMCF-712 ± 2.8

Antidepressant Activity

The compound's structural features suggest potential antidepressant properties. Studies indicate that compounds with similar structures can modulate serotonin levels and exhibit low toxicity profiles.

Case Studies

  • Study on Anti-Proliferative Effects :
    • A study evaluated the anti-proliferative effects of dibenzoazepines on various cancer cell lines. The results indicated that certain derivatives significantly inhibited the growth of MCF-7 and OVSAHO cells at concentrations lower than those required for normal cells, indicating selective toxicity towards cancerous cells.
  • ADMET Properties :
    • The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed using computational models. The results suggested favorable pharmacokinetic profiles for these compounds, indicating good absorption and low toxicity, which are essential for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, condensation of 2-oxa-spiro[3.4]octane-1,3-dione with aromatic amines under reflux in acetic acid/DMF mixtures is a common approach . Optimization strategies include:

  • Catalyst Screening : Testing bases like sodium acetate to enhance cyclization efficiency .
  • Solvent Systems : Adjusting DMF:acetic acid ratios to improve solubility and reduce side reactions .
  • Temperature Control : Reflux durations (e.g., 2–6 hours) to balance reaction completion and decomposition risks .
    • Data Table :
Reaction StepReagents/ConditionsYield RangeKey Byproducts
CyclizationAcetic acid/DMF, 80°C45–65%Unreacted amines
PurificationRecrystallization (DMF/ethanol)70–85% purityResidual solvents

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound, and how are spectral contradictions resolved?

  • Methodological Answer : IR, UV-Vis, and elemental analysis are standard for functional group identification and purity assessment. Contradictions (e.g., unexpected carbonyl peaks in IR) are resolved via:

  • Cross-Validation : Comparing NMR data (e.g., aromatic proton splitting patterns) with computational models .
  • X-ray Crystallography : For ambiguous cases, single-crystal analysis confirms spirocyclic geometry .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy groups) influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The 4-methoxyphenyl group stabilizes intermediates via resonance, altering reaction pathways. Experimental approaches include:

  • Kinetic Studies : Monitoring reaction rates with substituents of varying electron-donating/withdrawing capacities .
  • Computational Modeling : DFT calculations to map charge distribution and transition states .
    • Data Table :
SubstituentReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
-OCH₃2.1 × 10⁻³85.3
-NO₂4.7 × 10⁻⁴112.6

Q. What experimental design principles minimize confounding variables in studies assessing this compound's bioactivity?

  • Methodological Answer : Use factorial designs to isolate variables (e.g., concentration, pH). For example:

  • Quasi-Experimental Designs : Pretest-posttest frameworks with control groups (e.g., traditional vs. AI-optimized synthesis) .
  • Blocking : Group experiments by batch to account for reagent variability .
    • Case Study : A 2² factorial design tested temperature (60°C vs. 80°C) and catalyst presence, revealing interactions affecting yield (p < 0.05) .

Q. How can AI-driven tools like COMSOL Multiphysics improve predictive models for this compound's solubility and stability?

  • Methodological Answer : Machine learning algorithms integrate experimental data (e.g., DSC thermograms, solubility parameters) to predict:

  • Thermal Stability : Simulating decomposition pathways under stress conditions .
  • Solubility Profiles : Training models on Hansen solubility parameters and solvent polarity indices .

Applied Research Questions

Q. What strategies validate this compound's potential as a drug candidate, particularly in overcoming metabolic instability?

  • Methodological Answer :

  • Metabolite Identification : LC-MS/MS studies to track hepatic clearance pathways .
  • Prodrug Design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
    • Data Table :
ModificationHalf-life (in vitro)Bioavailability (%)
Parent Compound1.2 h12.5
Prodrug (ester)4.8 h38.9

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